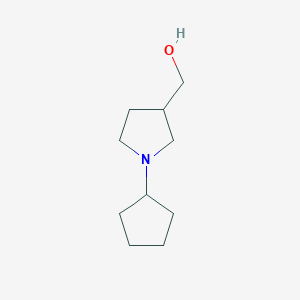

(1-Cyclopentylpyrrolidin-3-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1-cyclopentylpyrrolidin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c12-8-9-5-6-11(7-9)10-3-1-2-4-10/h9-10,12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJFRWUWFQYXXNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCC(C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640638 | |

| Record name | (1-Cyclopentylpyrrolidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017429-88-7 | |

| Record name | (1-Cyclopentylpyrrolidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to (1-Cyclopentylpyrrolidin-3-yl)methanol: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of (1-Cyclopentylpyrrolidin-3-yl)methanol, a versatile heterocyclic compound increasingly recognized for its utility as a structural motif in the development of novel therapeutics. We will explore its chemical identity, synthesis, and burgeoning applications, offering field-proven insights for its use in research and drug discovery.

Core Chemical Identity

This compound is a substituted pyrrolidine derivative. The central scaffold is a five-membered saturated nitrogen-containing heterocycle, the pyrrolidine ring. This ring is substituted at the nitrogen atom (position 1) with a cyclopentyl group and at position 3 with a hydroxymethyl group.

Key Identifiers and Properties

| Identifier | Value | Source |

| CAS Number | 1017476-51-5 | [1] |

| Molecular Formula | C₁₀H₁₉NO | [2] |

| Molecular Weight | 169.27 g/mol | [2] |

| IUPAC Name | This compound | N/A |

| SMILES | C1CC(N(C1)C2CCCC2)CO | N/A |

| InChI Key | AXEXOAWBGAKGAW-UHFFFAOYSA-N | [1] |

The Significance of the Pyrrolidine Scaffold in Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold in medicinal chemistry. Its non-planar, puckered nature allows for the three-dimensional presentation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. The sp³-hybridized carbons of the pyrrolidine ring contribute to the molecule's stereochemistry and provide opportunities for creating diverse chemical entities. The introduction of various substituents on the pyrrolidine ring can significantly influence the pharmacological profile of a compound, making it a valuable tool for medicinal chemists in the design of new drugs.[3]

Synthesis and Methodologies

The synthesis of this compound and its derivatives can be achieved through several synthetic routes. A common approach involves the N-alkylation of a suitable pyrrolidine precursor with a cyclopentyl halide or a related electrophile. The hydroxymethyl group can be introduced either before or after the N-alkylation step.

Illustrative Synthetic Approach

A plausible synthetic pathway could involve the reductive amination of 3-pyrrolidinemethanol with cyclopentanone. This two-step, one-pot reaction is a widely used method for the formation of N-alkylated amines.

Sources

Spectroscopic Characterization of (1-Cyclopentylpyrrolidin-3-yl)methanol: A Technical Guide

This guide provides a comprehensive overview of the expected spectroscopic data for the novel compound (1-Cyclopentylpyrrolidin-3-yl)methanol. In the absence of published experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret the key spectral features of this molecule. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the structural characterization of this and similar substituted pyrrolidine scaffolds.

Molecular Structure and Spectroscopic Overview

This compound is a saturated heterocyclic compound featuring a pyrrolidine ring N-substituted with a cyclopentyl group, and a hydroxymethyl group at the 3-position. This unique combination of a tertiary amine, a secondary alcohol, and two different saturated ring systems gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming the molecule's identity, purity, and for tracking its transformations in chemical reactions.

The following sections will delve into the predicted spectroscopic data, beginning with NMR for detailed structural elucidation, followed by IR for functional group identification, and concluding with MS for molecular weight confirmation and fragmentation analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.[1][2] By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom can be determined.[3]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be complex due to the presence of multiple chiral centers and numerous non-equivalent protons. The predicted chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms, as well as the anisotropic effects of the ring systems.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -OH | 1.5 - 3.0 | br s |

| -CH₂-OH (diastereotopic) | 3.4 - 3.6 | m |

| Pyrrolidine H3 | 2.3 - 2.5 | m |

| Pyrrolidine H2 (diastereotopic) | 2.8 - 3.2 | m |

| Pyrrolidine H5 (diastereotopic) | 2.5 - 2.9 | m |

| Pyrrolidine H4 (diastereotopic) | 1.6 - 2.0 | m |

| Cyclopentyl H1' | 2.4 - 2.6 | m |

| Cyclopentyl -CH₂- (4x) | 1.2 - 1.9 | m |

Causality of Predictions: The protons on the carbon bearing the hydroxyl group (-CH₂-OH) are expected to be diastereotopic and appear as a multiplet in the 3.4 - 3.6 ppm range due to deshielding by the oxygen atom. The protons on the pyrrolidine ring adjacent to the nitrogen (H2 and H5) will also be shifted downfield. The broad singlet for the hydroxyl proton is characteristic and its chemical shift can vary with concentration and solvent.[4] The cyclopentyl protons will appear as a series of overlapping multiplets in the upfield region.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule. The carbons attached to the electronegative nitrogen and oxygen atoms will appear at higher chemical shifts (downfield).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₂-OH | ~65 |

| Pyrrolidine C3 | ~40 |

| Pyrrolidine C2 | ~60 |

| Pyrrolidine C5 | ~55 |

| Pyrrolidine C4 | ~30 |

| Cyclopentyl C1' | ~65 |

| Cyclopentyl C2'/C5' | ~30 |

| Cyclopentyl C3'/C4' | ~25 |

Causality of Predictions: The carbon of the hydroxymethyl group (-CH₂-OH) and the cyclopentyl carbon attached to the nitrogen (C1') are expected to be the most downfield of the sp³ carbons due to the direct attachment to oxygen and nitrogen, respectively. The other ring carbons will appear at higher field, with their specific shifts influenced by their position relative to the substituents.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.[5]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or MeOD) in a clean, dry vial.[6][7]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[7]

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Acquire a ¹³C NMR spectrum, potentially using a DEPT (Distortionless Enhancement by Polarization Transfer) sequence to aid in distinguishing between CH, CH₂, and CH₃ groups.

-

For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed.

-

NMR Workflow Diagram

Caption: Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8][9] Each functional group vibrates at a characteristic frequency, resulting in a unique IR spectrum.[10]

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by absorptions corresponding to the O-H, C-H, C-N, and C-O bonds.

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Alcohol O-H | Stretch | 3200 - 3600 | Strong, Broad |

| Alkane C-H | Stretch | 2850 - 2960 | Strong |

| Tertiary Amine C-N | Stretch | 1000 - 1250 | Medium |

| Alcohol C-O | Stretch | 1050 - 1150 | Strong |

Causality of Predictions: The most prominent feature will be a broad, strong absorption in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration in an alcohol, broadened by hydrogen bonding.[11] Strong C-H stretching absorptions just below 3000 cm⁻¹ will arise from the cyclopentyl and pyrrolidine rings.[12] The C-N stretching of the tertiary amine and the C-O stretching of the alcohol will appear in the fingerprint region.[4]

Experimental Protocol for IR Data Acquisition

For a liquid sample like this compound, Attenuated Total Reflectance (ATR) is a convenient sampling technique.[13]

-

Instrument Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.[14]

-

-

Sample Analysis:

-

Place a small drop of the neat liquid sample directly onto the center of the ATR crystal.[15]

-

Lower the press arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a solvent-moistened wipe after the analysis is complete.

-

IR Spectroscopy Workflow Diagram

Caption: Workflow for FTIR analysis using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[16][17] It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.[18]

Predicted Mass Spectrum

For this compound (C₁₀H₁₉NO), the predicted mass spectrum under Electron Ionization (EI) conditions will show a molecular ion peak and several characteristic fragment ions.

-

Molecular Ion (M⁺): The molecular weight is 169.26 g/mol . According to the Nitrogen Rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[19] Therefore, a molecular ion peak is expected at m/z = 169.

-

Key Fragmentation Pathways:

-

α-Cleavage (Amine): The most characteristic fragmentation for aliphatic amines is cleavage of the C-C bond adjacent (alpha) to the nitrogen atom.[20][21] Loss of the cyclopentyl radical would lead to a fragment at m/z = 100. This is often the base peak in the spectrum of N-substituted pyrrolidines.

-

α-Cleavage (Alcohol): Cleavage of the C-C bond between the pyrrolidine ring and the hydroxymethyl group can occur.[19][22]

-

Loss of Water (M-18): Alcohols can undergo dehydration, leading to a peak at m/z = 151 (169 - 18).[19]

-

Ring Opening: The pyrrolidine or cyclopentyl ring can undergo fragmentation.

-

Table 4: Predicted Key Fragments in the Mass Spectrum

| m/z | Predicted Fragment | Fragmentation Pathway |

| 169 | [C₁₀H₁₉NO]⁺ | Molecular Ion (M⁺) |

| 151 | [C₁₀H₁₇N]⁺ | M⁺ - H₂O |

| 100 | [C₅H₁₀NO]⁺ | α-Cleavage (loss of cyclopentyl radical) |

Experimental Protocol for Mass Spectrometry Data Acquisition

The following is a typical protocol for acquiring an EI mass spectrum.

-

Sample Introduction:

-

Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Ionization:

-

Mass Analysis:

-

Scan a suitable mass range (e.g., m/z 40-400) to ensure detection of the molecular ion and key fragments.

-

The mass analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio.[24]

-

-

Detection:

-

An electron multiplier or similar detector records the abundance of each ion.[24]

-

Mass Spectrometry Workflow Diagram

Caption: General workflow for Electron Ionization Mass Spectrometry (EI-MS).

Conclusion

The combination of NMR, IR, and MS provides a powerful toolkit for the comprehensive structural characterization of this compound. This guide has outlined the predicted spectroscopic data based on the known effects of the constituent functional groups and structural motifs. The ¹H and ¹³C NMR spectra will elucidate the detailed carbon-hydrogen framework, IR spectroscopy will confirm the presence of the key hydroxyl and amine functional groups, and mass spectrometry will verify the molecular weight and provide insight into the molecule's stability and fragmentation patterns. The provided protocols and workflows represent best practices for acquiring high-quality data for this and structurally related compounds, ensuring scientific integrity and reproducibility in research and development settings.

References

-

Rial, L. P. (2023). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Pharm Anal Chem, 8:225. [Link]

-

Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

Aspect Analytics. (n.d.). Introduction to mass spectrometry data analysis. [Link]

-

Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. [Link]

-

Spectroscopy Online. (2020). Gas Chromatography–Mass Spectrometry (GC–MS) with Cold Electron Ionization (EI): Bridging the Gap Between GC–MS and LC–MS. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry. [Link]

-

Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]

-

Metabo, et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

-

University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. [Link]

-

Chemistry LibreTexts. (2022). 3.1: Electron Ionization. [Link]

-

Royal Society of Chemistry. (2024). Liquid electron ionization-mass spectrometry as a novel strategy for integrating normal-phase liquid chromatography with low and high-resolution mass spectrometry. [Link]

-

Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. [Link]

-

University of Arizona. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Nanalysis. (n.d.). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

-

University of Vienna. (n.d.). Mass Spectrometry Instrumentation. [Link]

-

PubMed. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

LCGC International. (2019). The Essential Guide to Electron Ionization in GC–MS. [Link]

-

National Institutes of Health. (2024). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. [Link]

-

Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

-

Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. [Link]

-

WebSpectra. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. [Link]

-

Simmons University. (2018). Using the FT-IR: Solid & Liquid Samples. [Link]

-

ResearchGate. (2025). Nuclear magnetic resonance (NMR) spectroscopy: Basic principles and phenomena, and their applications to chemistry, biology and medicine. [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. [Link]

-

Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. [Link]

-

ResearchGate. (n.d.). Computational protocols for calculating 13C NMR chemical shifts. [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

-

BYJU'S. (n.d.). NMR spectroscopy. [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. [Link]

-

National Center for Biotechnology Information. (2024). Mass Spectrometer. StatPearls. [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. microbenotes.com [microbenotes.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. organomation.com [organomation.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 8. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. jascoinc.com [jascoinc.com]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. IR Absorption Table [webspectra.chem.ucla.edu]

- 13. jascoinc.com [jascoinc.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. eng.uc.edu [eng.uc.edu]

- 16. Introduction to mass spectrometry data analysis | Aspect Analytics | Bring your spatial multi-omics data together [aspect-analytics.com]

- 17. acdlabs.com [acdlabs.com]

- 18. lifesciences.danaher.com [lifesciences.danaher.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. GCMS Section 6.15 [people.whitman.edu]

- 21. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 22. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Mass Spectrometer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of (1-Cyclopentylpyrrolidin-3-yl)methanol in Common Laboratory Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of (1-Cyclopentylpyrrolidin-3-yl)methanol, a key intermediate in pharmaceutical research and development. Understanding the solubility of this compound is paramount for its effective use in synthesis, purification, formulation, and various analytical procedures.[1][2] This document synthesizes theoretical principles with practical, field-proven experimental protocols to offer researchers, scientists, and drug development professionals a definitive resource. We will explore the molecule's structural attributes, predict its behavior in various solvent classes based on the "like dissolves like" principle, and provide detailed methodologies for both qualitative and quantitative solubility determination.[3] The overarching goal is to equip scientists with the knowledge to make informed decisions regarding solvent selection, thereby optimizing experimental outcomes and accelerating development timelines.

Physicochemical Profile of this compound

A thorough understanding of a molecule's structure is the foundation for predicting its physical and chemical properties, including solubility.

Chemical Structure and Key Functional Groups

This compound is an amphiphilic molecule, meaning it possesses both hydrophilic (water-loving) and lipophilic (fat-loving) characteristics. This duality is critical to its solubility profile.

-

Structure: C₁₀H₁₉NO

-

Molecular Weight: 169.26 g/mol

The key functional groups that dictate its interactions with solvents are:

-

Hydroxymethyl Group (-CH₂OH): This primary alcohol is a potent polar feature. The oxygen-hydrogen bond allows it to act as a hydrogen bond donor , and the lone pairs on the oxygen allow it to be a hydrogen bond acceptor . This group is the primary driver for solubility in polar protic solvents.

-

Tertiary Amine (Pyrrolidine Nitrogen): The nitrogen atom within the pyrrolidine ring is a tertiary amine. It has a lone pair of electrons, making it a hydrogen bond acceptor . In acidic conditions, this amine can be protonated to form a water-soluble salt.[4]

-

Cyclopentyl Group and Hydrocarbon Backbone: These components are nonpolar and hydrophobic. The bulky cyclopentyl group, in particular, contributes significantly to the molecule's lipophilicity, promoting solubility in nonpolar organic solvents.

Predicted Physicochemical Properties

-

Hydrogen Bond Donor Count: 1 (from the -OH group)

-

Hydrogen Bond Acceptor Count: 2 (from the -OH oxygen and the pyrrolidine nitrogen)

-

Predicted LogP (Octanol-Water Partition Coefficient): The LogP is estimated to be in the range of 1.5 to 2.5. This positive value indicates a greater preference for a nonpolar environment (octanol) over a polar one (water), classifying it as moderately lipophilic.

-

Topological Polar Surface Area (TPSA): Approximately 23.5 Ų. This value, contributed by the polar N and O atoms, is relatively small, suggesting good potential for membrane permeability but also indicating that the nonpolar regions of the molecule are dominant.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the energetic balance of breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.[3] The guiding principle is "like dissolves like," which means substances with similar intermolecular forces are likely to be soluble in one another.[3]

Impact of Molecular Structure on Solubility

The amphiphilic nature of this compound means its solubility is a nuanced interplay between its polar and nonpolar moieties.

-

In Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The hydroxyl group will be the dominant interacting feature, forming strong hydrogen bonds with the solvent molecules. The tertiary amine will also act as a hydrogen bond acceptor. However, the large, nonpolar cyclopentyl group will disrupt the solvent's hydrogen-bonding network, which limits solubility. We predict miscibility with short-chain alcohols like methanol and ethanol, but limited solubility in water. The structural analog 3-hydroxypyrrolidine is fully miscible in water, but it lacks the large, nonpolar N-cyclopentyl group.[7][8]

-

In Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents cannot donate hydrogen bonds but can accept them and engage in strong dipole-dipole interactions. The polar groups of the target molecule will interact favorably, and the lack of a strong hydrogen-bonding network in the solvent will better accommodate the nonpolar cyclopentyl group. High solubility is predicted in these solvents.

-

In Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar cyclopentyl group and hydrocarbon backbone will drive solubility through van der Waals forces.[3] The polar hydroxymethyl and amine groups will be energetically disfavored, likely limiting solubility, especially in highly nonpolar alkanes like hexane.

-

In Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and are excellent at dissolving a wide range of organic compounds. They can interact with the nonpolar parts of the molecule while also weakly solvating the polar groups. High solubility is expected.

Experimental Determination of Solubility: A Practical Guide

To move from prediction to practical application, a systematic experimental approach is necessary. This section outlines robust, self-validating protocols for both rapid assessment and precise quantification of solubility.

Protocol: Qualitative "Scout" Solubility Assessment

This rapid, small-scale method is invaluable for initial solvent screening in process chemistry and early-stage formulation.

Objective: To visually classify the compound as "Soluble," "Partially Soluble," or "Insoluble" in a range of solvents at an approximate concentration (e.g., 10 mg/mL).

Methodology:

-

Preparation: Dispense approximately 10 mg of this compound into a series of clear 1-dram glass vials.

-

Solvent Addition: Add 1.0 mL of the first test solvent to the first vial.

-

Mixing: Cap the vial and vortex vigorously for 1-2 minutes at room temperature.[9]

-

Sonication: If the solid is not fully dissolved, place the vial in a water bath sonicator for up to 5 minutes to break down aggregates.[9]

-

Observation: Visually inspect the vial against a dark background. The absence of any visible solid particles indicates "Soluble." The presence of undissolved solid indicates "Insoluble." If the solution is hazy or a significant portion but not all of the solid has dissolved, it is classified as "Partially Soluble."

-

Iteration: Repeat steps 2-5 for each solvent to be tested.

Self-Validation System:

-

Control: Run a parallel test with a known soluble compound (e.g., benzoic acid in methanol) and a known insoluble compound (e.g., benzoic acid in hexane) to ensure the observation criteria are consistent.

-

Equilibrium Check: For samples classified as "Insoluble" or "Partially Soluble," allow them to sit undisturbed for 30 minutes and re-observe. The formation of a precipitate from a seemingly clear solution would indicate supersaturation.

Caption: Workflow for Qualitative "Scout" Solubility Testing.

Protocol: Quantitative Thermodynamic Solubility Determination (HPLC-Based)

This method determines the equilibrium (thermodynamic) solubility, which is the maximum concentration of a substance that can dissolve in a solvent at equilibrium.[10][11] This data is critical for formulation and regulatory filings.

Objective: To accurately measure the solubility of the compound in a specific solvent (e.g., in µg/mL or mg/mL) at a controlled temperature.

Methodology:

-

Stock Solution & Calibration Curve:

-

Prepare a high-concentration stock solution of this compound in a solvent in which it is freely soluble (e.g., methanol or acetonitrile).

-

Create a series of at least five calibration standards by serial dilution of the stock solution.[12]

-

Analyze these standards using a validated HPLC method to generate a calibration curve of peak area versus concentration.[12][13] Ensure the correlation coefficient (r²) is >0.999.

-

-

Sample Preparation (Shake-Flask Method):

-

Add an excess amount of the solid compound (e.g., 20-30 mg) to a vial containing a known volume of the test solvent (e.g., 2 mL). The presence of excess solid is crucial for ensuring saturation.[14]

-

Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25°C) for 24-48 hours.[14] This extended time ensures thermodynamic equilibrium is reached.

-

-

Sample Processing:

-

After incubation, remove the vial and allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the aliquot through a 0.45 µm syringe filter (chemically compatible with the solvent) to remove all undissolved particles.[12]

-

-

Analysis and Calculation:

-

Dilute the filtered supernatant with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Calculate the concentration in the diluted sample using the calibration curve equation.

-

Multiply by the dilution factor to determine the final solubility concentration in the original solvent.

-

Self-Validation System:

-

Time to Equilibrium: To validate the 24-hour incubation, analyze samples at multiple time points (e.g., 12, 24, and 48 hours). Equilibrium is confirmed when the measured concentration no longer increases.

-

Solid State Analysis: After the experiment, the remaining solid can be analyzed (e.g., by DSC or XRPD) to ensure it has not changed its crystalline form, which could affect solubility.

Caption: Workflow for Quantitative HPLC-Based Solubility Determination.

Solubility Profile in Common Laboratory Solvents

Based on the theoretical principles and typical experimental results for molecules with similar structures, the following table summarizes the expected solubility of this compound.

| Solvent Class | Solvent | Predicted Qualitative Solubility | Rationale / Remarks |

| Polar Protic | Water | Sparingly Soluble | H-bonding with -OH and N groups is countered by the large nonpolar cyclopentyl group. |

| Methanol | Soluble / Miscible | Short alkyl chain and H-bonding ability make it an excellent solvent for this compound.[15] | |

| Ethanol | Soluble / Miscible | Similar to methanol, provides a good balance of polarity and nonpolar character. | |

| Isopropanol (IPA) | Soluble | Increased nonpolar character compared to ethanol enhances interaction with the cyclopentyl group. | |

| Polar Aprotic | Acetonitrile (ACN) | Soluble | Strong dipole interactions solvate the polar groups effectively. |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | Highly polar and an excellent H-bond acceptor; a very strong solvent for this class of compounds. | |

| Dimethylformamide (DMF) | Very Soluble | Similar to DMSO, a powerful polar aprotic solvent. | |

| Acetone | Soluble | Good balance of polarity to solvate the entire molecule. | |

| Nonpolar / Weakly Polar | Dichloromethane (DCM) | Very Soluble | Excellent "all-purpose" organic solvent for moderately polar compounds. |

| Chloroform | Very Soluble | Similar to DCM. | |

| Ethyl Acetate | Soluble | Moderate polarity and ester group can act as an H-bond acceptor. | |

| Toluene | Partially Soluble | Aromatic ring provides some polarizability, but solubility is limited by the polar -OH group. | |

| Diethyl Ether | Partially Soluble | Some polarity from the ether oxygen, but dominated by nonpolar alkyl chains. | |

| Hexanes / Heptane | Insoluble | Highly nonpolar alkane cannot effectively solvate the polar hydroxyl and amine groups.[3] |

Applications in Drug Development and Research

A clear understanding of solubility is not an academic exercise; it is a critical parameter that directly impacts the success of a research program.[10][16][17]

-

Reaction Chemistry: Choosing an appropriate solvent is essential for ensuring that reactants are in the same phase, which directly affects reaction rates and yields. For reactions involving this compound, solvents like DCM, acetonitrile, or IPA are often excellent choices.

-

Purification and Chromatography: Solubility dictates the choice of solvents for crystallization and the mobile phase for chromatographic purification. For example, a good solvent system for crystallization might involve dissolving the compound in a solvent where it is highly soluble (like methanol) and then adding an anti-solvent where it is insoluble (like water or hexane) to induce precipitation.

-

Formulation Science: For a drug to be effective, especially via oral administration, it must first dissolve in physiological fluids to be absorbed.[1][17] Low aqueous solubility is a major hurdle in drug development.[1][16] The limited predicted water solubility of this compound suggests that formulation strategies such as salt formation (by protonating the amine with an acid), or the use of co-solvents and surfactants, may be necessary for developing aqueous formulations.

Conclusion

This compound presents a classic case of an amphiphilic molecule, with its solubility profile being a delicate balance between its polar hydrogen-bonding groups and its nonpolar hydrocarbon structure. It is predicted to be highly soluble in polar aprotic solvents (DMSO, DMF), chlorinated solvents (DCM), and short-chain alcohols (Methanol, Ethanol). Conversely, its solubility is expected to be limited in water and very poor in nonpolar alkanes like hexane. This guide provides both the theoretical framework for understanding these properties and robust, validated protocols for their experimental determination. By leveraging this knowledge, researchers can streamline process development, enhance purification efficiency, and accelerate the journey from discovery to viable drug candidate.

References

-

University of Calgary. (2023). Solubility of Organic Compounds. University of Calgary Chemistry Department. [Link]

-

Drug Discovery & Development. (n.d.). Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Drug Discovery & Development. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University. [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Chemistry Steps. [Link]

-

Chemistry LibreTexts. (2024). Qualitative Analysis of Organic Compounds. Chemistry LibreTexts. [Link]

-

PubChem. (n.d.). 2-[1-(2-Methylphenyl)cyclopentyl]pyrrolidine. National Center for Biotechnology Information. [Link]

-

Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum. [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Open Oregon. [Link]

-

European Union Reference Laboratory for alternatives to animal testing (EURL ECVAM). (2023). Standard Operating Procedure for solubility testing. EURL ECVAM. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

-

PubChem. (n.d.). Cyclopentyl-(1-methylpyrrolidin-3-yl)methanol. National Center for Biotechnology Information. [Link]

-

Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Institute of Science, Nagpur. [Link]

-

National Toxicology Program Interagency Center for the Evaluation of Alternative Toxicological Methods (NICEATM). (2003). Test Method Protocol for Solubility Determination. National Institute of Environmental Health Sciences. [Link]

-

ResearchGate. (2015). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate. [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage. [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Khan Academy. [Link]

-

ChemBK. (2024). (S)-3-Hydroxypyrrolidine. ChemBK. [Link]

-

Farmacia. (2020). The Importance of Solubility for New Drug Molecules. Farmacia. [Link]

-

PubChem. (n.d.). Cyclopent-3-en-1-ylmethanol. National Center for Biotechnology Information. [Link]

-

California State University, Bakersfield. (n.d.). Lab 14: Qualitative Organic Analysis. CSUB. [Link]

-

ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications. [Link]

-

PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. [Link]

-

MDPI. (n.d.). RP-DAD-HPLC Method for Quantitative Analysis of Clofazimine and Pyrazinamide. MDPI. [Link]

-

U.S. Geological Survey. (1994). Effects of polar and nonpolar groups on the solubility of organic compounds in soil organic matter. USGS Publications Warehouse. [Link]

-

PubChem. (n.d.). (S)-3-Hydroxypyrrolidine hydrochloride. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). (1-Methylpyrrolidin-3-yl)methanol. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). Methanol. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 1-Cyclopentene-1-methanol. National Center for Biotechnology Information. [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. csub.edu [csub.edu]

- 5. 3-Hydroxypyrrolidine: Properties, Uses, Safety Data & Reliable Supplier in China [chemheterocycles.com]

- 6. (1-Methylpyrrolidin-3-yl)methanol | C6H13NO | CID 295970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. (S)-3-Hydroxypyrrolidine CAS#: 100243-39-8 [m.chemicalbook.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. sciforum.net [sciforum.net]

- 12. pharmaguru.co [pharmaguru.co]

- 13. jasco-global.com [jasco-global.com]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. Methanol | CH3OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]

- 17. seppic.com [seppic.com]

The Pyrrolidine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The five-membered nitrogen-containing heterocycle, pyrrolidine, stands as a cornerstone in the architecture of a multitude of biologically active molecules.[1][2][3] Its prevalence in natural products, such as alkaloids, and its integration into a significant number of FDA-approved drugs underscore its importance as a versatile scaffold in medicinal chemistry.[1][4][5] The unique structural properties of the pyrrolidine ring, including its sp3-hybridized nature allowing for three-dimensional exploration of pharmacophore space and the potential for multiple stereogenic centers, make it an attractive framework for the design of novel therapeutics.[1][6] This guide provides a comprehensive technical overview of the diverse biological activities exhibited by pyrrolidine derivatives, delving into their mechanisms of action, showcasing relevant experimental protocols, and offering insights for future drug development endeavors.

Anticancer Activities: Targeting the Hallmarks of Malignancy

Pyrrolidine derivatives have emerged as a promising class of compounds in oncology, demonstrating a variety of mechanisms to combat cancer cell proliferation and survival.[2][7] These compounds can interfere with critical cellular processes, including DNA synthesis, cell cycle progression, and signal transduction pathways.[8]

Mechanism of Action: Diverse Strategies Against Cancer

The anticancer effects of pyrrolidine derivatives are often attributed to their ability to inhibit key enzymes or receptors involved in cancer progression. For instance, certain derivatives function as antagonists of the chemokine receptor CXCR4, which plays a crucial role in cancer metastasis and HIV infection.[2][7] One such compound, containing pyridine, piperazine, and pyrimidine moieties alongside the pyrrolidine ring, has demonstrated a strong binding affinity to the CXCR4 receptor and the ability to inhibit CXCL12-induced cytosolic calcium flux.[2][7]

Another avenue of anticancer activity involves the inhibition of enzymes like histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2).[6] Spiro[pyrrolidine-3,3'-oxindoles] have been identified as dual inhibitors of these enzymes, inducing apoptotic cell death in breast cancer cell lines.[6] The mechanism behind this activity can involve the induction of intracellular reactive oxygen species (ROS), leading to caspase-3 activation and subsequent apoptosis.[6]

Furthermore, some pyrrolidine-copper(II) complexes have shown potent anticancer activity, in some cases surpassing that of the established chemotherapy drug cisplatin.[7] The alteration of coordinating groups on these complexes has been shown to enhance their antiproliferative activity.[7]

Experimental Workflow: Assessing Anticancer Efficacy

A standard method to evaluate the in vitro anticancer activity of novel pyrrolidine derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity [8]

-

Cell Seeding: Plate cancer cells (e.g., A549 human lung carcinoma) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the pyrrolidine derivatives for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Data Presentation: Comparative Anticancer Activity

The following table summarizes the anticancer activity of representative pyrrolidine derivatives against various cancer cell lines.

| Compound Type | Target Cancer Cell Line | Key Findings | Reference |

| Thiosemicarbazone pyrrolidine–copper(II) complex | SW480 (colon cancer) | IC50 of 0.99 ± 0.09 µM, approximately three times more potent than cisplatin.[7] | Poyraz et al., 2023a |

| Spiro[pyrrolidine-3,3-oxindoles] | MCF-7 (breast cancer) | Induced apoptotic cell death with EC50 values in the low micromolar range.[6] | Unciti-Broceta et al., 2019 |

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | A549 (lung cancer) | Incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings significantly enhanced anticancer activity.[8] | Al-Qaisi et al., 2024 |

Diagram: Anticancer Mechanisms of Pyrrolidine Derivatives

Caption: Diverse anticancer mechanisms of pyrrolidine derivatives.

Antimicrobial and Antiviral Activities: Combating Infectious Diseases

The pyrrolidine scaffold is also a key feature in compounds with potent antimicrobial and antiviral properties.[2][7] These derivatives offer potential solutions to the growing challenges of drug-resistant pathogens.

Antibacterial and Antifungal Activity

Pyrrolidine derivatives have demonstrated significant activity against a range of bacteria and fungi.[7] For instance, certain pyrrolidine-thiazole derivatives have shown notable antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative (Escherichia coli, Salmonella typhimurium) bacteria.[7] Some derivatives have even exhibited activity against Acinetobacter baumannii that is superior to the reference antibiotic ampicillin.[2][7]

The antifungal activity of pyrrolidine derivatives has also been explored, with some compounds showing effectiveness against biofilm formation and inducing necrotic cell death in fungal pathogens.[7]

Antiviral Potential

A significant number of antiviral drugs, particularly those used to treat hepatitis C, incorporate the pyrrolidine ring.[4] These drugs often act as inhibitors of the hepatitis C virus (HCV) NS3 serine protease, a crucial enzyme for viral replication.[4]

Experimental Workflow: Determining Antimicrobial Susceptibility

The microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]

Experimental Protocol: Broth Microdilution for MIC Determination [7]

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth medium.

-

Serial Dilution: Perform a two-fold serial dilution of the pyrrolidine derivative in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: Antimicrobial Efficacy of Pyrrolidine Derivatives

| Compound Type | Target Microorganism | MIC (µg/mL) | Reference |

| Pyrrolidine-thiazole derivative | Bacillus cereus | 21.70 ± 0.36 | Poyraz et al., 2021 |

| Pyrrolidine-thiazole derivative | Staphylococcus aureus | 30.53 ± 0.42 | Poyraz et al., 2021 |

| Thiohydantoin-pyrrolidine derivative | Mycobacterium tuberculosis H37Rv | 62.5–125 | Poyraz et al., 2017 |

| Pyrrolidine derivative | Acinetobacter baumannii | 31.25 | Poyraz et al., 2018 |

Antidiabetic Activities: Modulating Glucose Metabolism

Pyrrolidine derivatives have shown considerable promise in the management of diabetes mellitus by targeting key enzymes involved in carbohydrate metabolism.[3][9]

Mechanism of Action: Inhibition of Carbohydrate-Digesting Enzymes

A primary mechanism of action for antidiabetic pyrrolidine derivatives is the inhibition of α-amylase and α-glucosidase.[9] These enzymes are responsible for the breakdown of complex carbohydrates into simpler sugars in the digestive tract.[9] By inhibiting these enzymes, pyrrolidine derivatives can slow down the absorption of glucose, thereby reducing postprandial hyperglycemia.[9]

Polyhydroxylated pyrrolidines, also known as aza-sugars, are particularly effective in this regard as they mimic the transition state of carbohydrate processing enzymes.[6] Some of these compounds act as dual-target inhibitors of α-glucosidase and aldose reductase (ALR2), an enzyme implicated in diabetic complications.[6]

Experimental Workflow: α-Glucosidase Inhibition Assay

The inhibitory activity of pyrrolidine derivatives against α-glucosidase can be determined using a colorimetric assay with p-nitrophenyl-α-D-glucopyranoside (p-NPG) as the substrate.[9]

Experimental Protocol: α-Glucosidase Inhibition Assay [9]

-

Enzyme and Compound Incubation: Mix the pyrrolidine derivative with α-glucosidase enzyme solution and incubate for 20 minutes at 37°C.

-

Substrate Addition: Add p-NPG substrate to initiate the reaction and incubate for a further 30 minutes.

-

Reaction Termination: Stop the reaction by adding sodium carbonate.

-

Absorbance Measurement: Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol released.

-

Inhibition Calculation: Calculate the percentage of inhibition by comparing the absorbance of the test sample with that of a control without the inhibitor.

Diagram: Antidiabetic Mechanism of Pyrrolidine Derivatives

Caption: Inhibition of carbohydrate digestion by pyrrolidine derivatives.

Neurological and Other Activities

The biological activities of pyrrolidine derivatives extend beyond the realms of cancer, infectious diseases, and diabetes. They have also been investigated for their effects on the central nervous system and their ability to inhibit other important enzymes.[7]

Neuroprotective and Anticonvulsant Effects

Certain pyrrolidine alkaloids, such as nicotine, are known for their neurological effects.[7] Additionally, synthetic pyrrolidine derivatives have been explored for their anticonvulsant properties.[2][7]

Enzyme Inhibition

Pyrrolidine derivatives have been shown to inhibit a variety of other enzymes, including:

-

N-acylethanolamine acid amidase (NAAA): This enzyme is involved in the degradation of fatty acid ethanolamides. Pyrrolidine hybrid molecules have displayed potent inhibitory activity towards NAAA.[2][7]

-

Cholinesterases and Carbonic Anhydrases: These enzymes are targets for various therapeutic interventions, and pyrrolidine derivatives have been investigated for their inhibitory effects.[7]

Conclusion and Future Directions

The pyrrolidine scaffold is undeniably a privileged structure in drug discovery, offering a remarkable diversity of biological activities.[2] Its unique physicochemical properties and synthetic tractability make it an ideal starting point for the development of novel therapeutic agents.[1][10] Future research in this area should continue to explore the vast chemical space around the pyrrolidine core, focusing on the synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic profiles.[10] The elucidation of detailed mechanisms of action and the identification of novel biological targets will be crucial for translating the therapeutic potential of these compounds into clinical applications. The continued investigation of pyrrolidine derivatives holds great promise for addressing a wide range of unmet medical needs.

References

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1234567. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(4), 34. [Link]

-

Asif, M., et al. (2024). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Results in Chemistry, 7, 101324. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PMC. [Link]

-

Al-Qaisi, J. A., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(1), 123. [Link]

-

Galkina, O. S., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(14), 5432. [Link]

-

Wikipedia. (2023). Pyrrolidine. Wikipedia. [Link]

-

Sharma, S., et al. (2022). Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. ChemistrySelect, 7(5), e202103982. [Link]

Sources

- 1. iris.unipa.it [iris.unipa.it]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 8. Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold [mdpi.com]

- 9. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. img01.pharmablock.com [img01.pharmablock.com]

Navigating the Unseen: A Technical Guide to the Safe Handling of (1-Cyclopentylpyrrolidin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

In the landscape of pharmaceutical research and drug development, novel chemical entities are the bedrock of innovation. Among these, (1-Cyclopentylpyrrolidin-3-yl)methanol emerges as a compound of interest, featuring a unique structural combination of a cyclopentyl group, a pyrrolidine ring, and a methanol moiety. As with any new chemical entity, a thorough understanding of its safety profile and proper handling procedures is not just a regulatory requirement but a cornerstone of responsible science. This guide provides an in-depth technical overview of the safety, handling, and Material Safety Data Sheet (MSDS) considerations for this compound, drawing upon established principles of chemical safety and data from structurally related compounds.

A Molecule in Focus: Understanding the Inherent Hazard Profile

This compound is comprised of three key structural components:

-

N-Cyclopentyl Pyrrolidine Core: The pyrrolidine ring, a five-membered saturated heterocycle containing nitrogen, is a common scaffold in medicinal chemistry.[1] Pyrrolidine itself is classified as a flammable liquid and is known to be harmful if swallowed or inhaled, causing severe skin burns and eye damage.[2] The presence of the N-cyclopentyl group may influence its physical properties, but the fundamental hazards associated with the pyrrolidine nitrogen (alkalinity, potential for skin and eye irritation) should be anticipated.

-

Methanol Group (-CH₂OH): The primary alcohol functional group is a significant contributor to the compound's potential toxicity. Methanol is highly flammable and toxic by ingestion, inhalation, and skin absorption.[3][4] A primary danger of methanol exposure is its metabolism in the body to formic acid, which can lead to metabolic acidosis and cause severe damage to the optic nerve, potentially resulting in blindness.[5]

-

Cyclopentyl Moiety: This alicyclic hydrocarbon group primarily contributes to the compound's flammability and lipophilicity. Cyclopentane is a highly flammable liquid.[6]

Based on this structural analysis, this compound should be treated as a substance with the potential for:

-

Flammability: The combination of the cyclopentyl group and the inherent flammability of small organic molecules makes this compound likely to be flammable.

-

Toxicity: The presence of the methanol group and the pyrrolidine ring suggests potential toxicity if ingested, inhaled, or absorbed through the skin. Ocular toxicity is a specific concern due to the methanol moiety.

-

Corrosivity/Irritation: The basic nitrogen of the pyrrolidine ring may cause skin and eye irritation or burns upon direct contact.

Table 1: Predicted Hazard Classification based on Structural Analogy

| Hazard Class | Predicted Classification | Rationale based on Structural Analogs |

| Flammable Liquid | Category 2 or 3 | Based on the flammability of cyclopentane and methanol.[3][6] |

| Acute Toxicity (Oral) | Category 3 or 4 | Primarily due to the methanol group.[4] |

| Acute Toxicity (Dermal) | Category 3 or 4 | Primarily due to the methanol group.[4] |

| Acute Toxicity (Inhalation) | Category 3 or 4 | Based on the volatility and toxicity of both methanol and pyrrolidine.[4] |

| Skin Corrosion/Irritation | Category 1B or 2 | Attributed to the basicity of the pyrrolidine nitrogen.[2] |

| Serious Eye Damage/Irritation | Category 1 | High potential for severe eye damage due to both the pyrrolidine and methanol components.[2][5] |

| Specific Target Organ Toxicity | Potential for optic nerve damage | A significant and well-documented hazard of methanol exposure.[5] |

The Hierarchy of Control: A Framework for Safe Handling

To mitigate the predicted hazards, a systematic approach based on the hierarchy of controls is essential. This framework prioritizes the most effective control measures to ensure personnel safety.

-

Small Spills (<100 mL):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels. [7] 3. Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal. [8] 4. Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills (>100 mL):

-

Evacuate the laboratory immediately.

-

Alert laboratory personnel and activate the institutional emergency response team.

-

Prevent entry into the affected area.

-

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [2]* Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists. [7]* Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. [8]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [7]

Conclusion: A Culture of Safety

The responsible use of novel chemical compounds like this compound is paramount in the research and development environment. While a specific MSDS may not be available, a thorough understanding of the hazards posed by its constituent functional groups allows for the development of robust safety protocols. By adhering to the principles of the hierarchy of controls and implementing the specific handling procedures outlined in this guide, researchers can mitigate the risks and foster a strong culture of safety in the laboratory. Always remember that anticipation and preparation are the cornerstones of chemical safety.

References

- Fisher Scientific. (2023, September 5). Safety Data Sheet for [1-(Pyrid-3-ylmethyl)piperid-4-yl]methanol.

- Methanol Safety Data Sheet. (n.d.). Retrieved from [Source of Methanol SDS, e.g., a specific supplier].

- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Methanol.

- Carl ROTH. (n.d.). Safety Data Sheet: Methanol.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). [Source of the article, e.g., journal name].

- ResearchGate. (2025, August 6). Update on analytical methods for toxic pyrrolizidine alkaloids.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Pyrrolidino-1-cyclopentene, 98%.

- Frontiers. (2023, September 5). Recent insights about pyrrolidine core skeletons in pharmacology.

- PubChem. (n.d.). N-methyl-2-pyrrolidone.

- PMC. (n.d.). Methanol poisoning as a new world challenge: A review.

- Sigma-Aldrich. (2025, November 6). Safety Data Sheet for Pyrrolidine.

- Fisher Scientific. (n.d.). Safety Data Sheet for Cyclopropanemethanol.

- MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

- CDH Fine Chemical. (n.d.). PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- ACS Publications. (n.d.). Synthesis of Functionalized Pyrrolidin-2-ones and (S)-Vigabatrin from Pyrrole. The Journal of Organic Chemistry.

- ResearchGate. (2025, September 18). Efficient and Environmentally Benign Oxidative Cleavage of Pyrrolidine-2-methanols to γ-Lactams Using 2-Iodobenzamide as a Catalyst and Oxone.

- Taylor & Francis. (n.d.). Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents.

- Cayman Chemical. (2024, October 8). Safety Data Sheet for para-chloro Cyclopentyl fentanyl (hydrochloride).

- Fisher Scientific. (2012, April 16). Safety Data Sheet for Pyrrolidine.

- Carl ROTH. (n.d.). Safety Data Sheet: Cyclopentane.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. methanex.com [methanex.com]

- 4. chemos.de [chemos.de]

- 5. Methanol poisoning as a new world challenge: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. carlroth.com [carlroth.com]

- 7. fishersci.com [fishersci.com]

- 8. carlroth.com [carlroth.com]

Methodological & Application

Application Notes and Protocols for the N-Alkylation of Pyrrolidine Rings

Introduction: The Significance of the N-Alkylated Pyrrolidine Scaffold

The pyrrolidine ring is a foundational five-membered nitrogen-containing heterocycle that serves as a core structural motif in a vast array of biologically active molecules, including numerous pharmaceuticals and natural products.[1] The functionalization of the pyrrolidine nitrogen through N-alkylation is a critical synthetic transformation that allows for the modulation of a molecule's physicochemical properties, such as its lipophilicity, basicity, and conformational rigidity. These modifications are paramount in drug discovery for optimizing pharmacokinetic and pharmacodynamic profiles, including receptor binding affinity, metabolic stability, and bioavailability. This guide provides an in-depth exploration of the experimental procedures for the N-alkylation of pyrrolidine rings, offering detailed protocols and the underlying chemical principles to empower researchers in their synthetic endeavors.

Core Principles and Mechanistic Considerations

The N-alkylation of pyrrolidine, a secondary amine, fundamentally involves the formation of a new carbon-nitrogen bond. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking an electrophilic carbon center. The choice of synthetic strategy is dictated by the nature of the alkylating agent, the desired scale of the reaction, and the functional group tolerance of the starting materials. Two primary and highly effective methodologies are predominantly employed: direct alkylation with alkyl halides and reductive amination.

Direct N-Alkylation with Alkyl Halides: A Classic SN2 Approach

This method relies on the direct reaction of pyrrolidine with an alkyl halide (e.g., alkyl chloride, bromide, or iodide) in a classic bimolecular nucleophilic substitution (SN2) reaction. The reaction is typically facilitated by a base to neutralize the hydrohalic acid byproduct, which would otherwise protonate the pyrrolidine, rendering it non-nucleophilic.

Mechanism: The reaction proceeds via a one-step mechanism where the nucleophilic nitrogen of pyrrolidine attacks the electrophilic carbon of the alkyl halide, simultaneously displacing the halide leaving group.

Causality Behind Experimental Choices:

-

Choice of Base: A non-nucleophilic base, such as potassium carbonate (K2CO3) or triethylamine (Et3N), is crucial to prevent competition with the pyrrolidine as the nucleophile. The base should be strong enough to neutralize the generated acid but not so strong as to cause unwanted side reactions.

-

Solvent Selection: Polar aprotic solvents like acetonitrile (CH3CN) or dimethylformamide (DMF) are ideal as they can solvate the cationic species without interfering with the nucleophile.

-

Leaving Group: The reactivity of the alkyl halide follows the trend I > Br > Cl. Alkyl iodides are the most reactive but also the most expensive and potentially less stable. Alkyl bromides often offer a good balance of reactivity and stability.[2]

Reductive Amination: A Versatile and Controlled Approach

Reductive amination is a highly efficient and widely used method for N-alkylation that involves the reaction of pyrrolidine with a carbonyl compound (an aldehyde or a ketone) to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-alkylated pyrrolidine.[3][4] This two-step, one-pot procedure offers excellent control and is applicable to a broad range of substrates.[3][4]

Mechanism: The reaction begins with the nucleophilic attack of pyrrolidine on the carbonyl carbon, followed by dehydration to form a reactive iminium ion. A reducing agent, present in the reaction mixture, then selectively reduces the iminium ion to the final N-alkylated product.

Causality Behind Experimental Choices:

-

Choice of Reducing Agent: Mild reducing agents are essential to selectively reduce the iminium ion in the presence of the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)3) is a popular choice due to its mildness, tolerance of acidic conditions that favor iminium ion formation, and ease of handling. Sodium cyanoborohydride (NaBH3CN) is also effective but is highly toxic.

-

Reaction pH: The reaction is typically carried out under mildly acidic conditions (pH 4-6) to facilitate both the formation and the reduction of the iminium ion.

-

Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive amination reactions.

Advanced and Alternative Methodologies

While direct alkylation and reductive amination are the workhorses of N-alkylation, several other methods offer advantages in specific contexts.

Microwave-Assisted N-Alkylation

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[5][6] For the N-alkylation of pyrrolidine, microwave heating can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles.[7][8] This is attributed to efficient and uniform heating of the reaction mixture.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a valuable technique when dealing with reactants that are soluble in different, immiscible phases.[9] In the context of N-alkylation, a phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the deprotonated pyrrolidine from an aqueous or solid phase to an organic phase containing the alkyl halide.[10][11][12] This can allow for the use of inexpensive inorganic bases like sodium hydroxide or potassium carbonate in a biphasic system.[9]

Experimental Protocols

Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Pyrrolidine and many alkylating agents are flammable, corrosive, and/or toxic. Consult the Safety Data Sheet (SDS) for all reagents before use.

Protocol 1: N-Benzylation of Pyrrolidine via Direct Alkylation

This protocol details the synthesis of N-benzylpyrrolidine using benzyl bromide as the alkylating agent.

Materials:

-

Pyrrolidine

-

Benzyl bromide

-

Potassium carbonate (K2CO3), anhydrous

-

Acetonitrile (CH3CN), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous potassium carbonate (2.5 equivalents).

-

Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous acetonitrile (50 mL) to the flask.

-

Add pyrrolidine (1.0 equivalent) to the stirred suspension.

-

Slowly add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture at room temperature.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 30 mL) in a separatory funnel to remove any remaining salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude N-benzylpyrrolidine.

-

Purify the product by vacuum distillation or column chromatography on silica gel if necessary.

Data Presentation:

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| Pyrrolidine | 1.0 | 71.12 | (e.g., 1.0 g) |

| Benzyl Bromide | 1.1 | 171.04 | (e.g., 2.65 g) |

| Potassium Carbonate | 2.5 | 138.21 | (e.g., 4.86 g) |

| Acetonitrile | - | 41.05 | 50 mL |

Protocol 2: N-Alkylation of Pyrrolidine with Cyclohexanone via Reductive Amination

This protocol describes the synthesis of N-cyclohexylpyrrolidine using cyclohexanone and sodium triacetoxyborohydride.

Materials:

-

Pyrrolidine

-

Cyclohexanone

-

Sodium triacetoxyborohydride (NaBH(OAc)3)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (glacial)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add pyrrolidine (1.0 equivalent) and anhydrous dichloromethane (100 mL).

-

Add cyclohexanone (1.05 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Add a catalytic amount of glacial acetic acid (0.1 equivalents).

-

In a single portion, add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture. Note: The addition may cause some effervescence.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (50 mL).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude N-cyclohexylpyrrolidine by vacuum distillation or column chromatography.

Data Presentation:

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| Pyrrolidine | 1.0 | 71.12 | (e.g., 1.0 g) |

| Cyclohexanone | 1.05 | 98.14 | (e.g., 1.45 g) |

| Sodium Triacetoxyborohydride | 1.5 | 211.94 | (e.g., 4.47 g) |

| Acetic Acid | 0.1 | 60.05 | (e.g., 0.084 mL) |

| Dichloromethane | - | 84.93 | 100 mL |

Characterization and Validation

The successful synthesis of the N-alkylated pyrrolidine product must be confirmed through rigorous analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): NMR is the most powerful tool for structural elucidation. The 1H NMR spectrum will show characteristic shifts for the protons on the newly introduced alkyl group and changes in the chemical shifts of the pyrrolidine ring protons. The 13C NMR will confirm the presence of all carbon atoms in the final product.

-

Mass Spectrometry (MS): MS provides the molecular weight of the product, confirming the addition of the alkyl group. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

-

Infrared (IR) Spectroscopy: The disappearance of the N-H stretch (around 3300-3500 cm-1) from the starting pyrrolidine and the appearance of new C-H stretches corresponding to the alkyl group can be observed.

-

Chromatographic Purity (GC, HPLC): Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used to assess the purity of the final product.

Troubleshooting and Field-Proven Insights

-

Low Yield in Direct Alkylation: If the yield is low, ensure all reagents and solvents are anhydrous, as water can interfere with the reaction. The choice of a more reactive alkyl halide (e.g., bromide or iodide instead of chloride) can also improve the yield.[2] Increasing the reaction temperature or time may also be beneficial.

-

Formation of Quaternary Ammonium Salts: Over-alkylation to form a quaternary ammonium salt can occur, especially with highly reactive alkylating agents or an excess of the alkylating agent. Using a slight excess of the pyrrolidine can help to minimize this side reaction.

-

Incomplete Reductive Amination: If the reaction stalls, adding a small amount of additional reducing agent or acetic acid may help to drive it to completion. Ensure the reducing agent is fresh, as borohydride reagents can decompose over time.

-

Purification Challenges: N-alkylated pyrrolidines are often basic and may streak on silica gel during column chromatography. Adding a small amount of triethylamine (e.g., 1%) to the eluent can help to mitigate this issue.

Conclusion

The N-alkylation of pyrrolidine rings is a fundamental and versatile transformation in organic synthesis. By understanding the underlying mechanisms of direct alkylation and reductive amination, and by carefully selecting the appropriate reagents and reaction conditions, researchers can efficiently synthesize a wide variety of N-substituted pyrrolidines. The detailed protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in drug discovery and development, enabling them to confidently and successfully perform these important chemical modifications.

References

-

Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. (2024). PMC. [Link]

-

Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. (n.d.). PMC. [Link]

-

N-Dealkylation of Amines. (2022). MDPI. [Link]

-

Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. (n.d.). PMC. [Link]

-

(PDF) Recent Advances in the Synthesis of Pyrrolidines. (2023). ResearchGate. [Link]

-